1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-amino-3-oxospiro[3.3]heptane-1-carboxylic acid hydrochloride.
Reduction: Formation of 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-amino-3-hydroxyspiro[2.2]heptane-1-carboxylic acid hydrochloride: Similar structure but with a different spirocyclic core.
1-amino-3-hydroxyspiro[4.4]nonane-1-carboxylic acid hydrochloride: Larger spirocyclic core with additional ring atoms.
Uniqueness: The uniqueness of 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride lies in its specific spirocyclic structure, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2408957-48-0 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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